1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
The compound “1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a benzyl group at the 1-position, a 2-methoxyphenyl group at the 3-position, and a carbaldehyde (or formyl) group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a five-membered ring with two nitrogen atoms. The benzyl, 2-methoxyphenyl, and carbaldehyde groups would be attached to this ring at the 1, 3, and 4 positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the various substituent groups. The pyrazole ring itself can participate in various chemical reactions, including electrophilic and nucleophilic substitutions . The carbaldehyde group is also quite reactive and can undergo various reactions, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbaldehyde group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Studies
- A study by Cuartas et al. (2017) described the synthesis of reduced bipyrazoles from a pyrazole precursor, including 1-benzyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. The reactions involved cyclocondensation with hydrazine and N-formylation or N-acetylation. The molecular structures and significant delocalization of charge in these compounds were reported, contributing to the understanding of their chemical behavior (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Antioxidant and Anti-Inflammatory Activities
- Research by Sudha, Subbaiah, and Mahalakshmi (2021) synthesized derivatives of this compound and evaluated their antioxidant and anti-inflammatory activities. This study demonstrated the biological potential of such compounds, suggesting their use in therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).
Novel Synthesis Approaches
- Rupireddy, Chittireddy, and Dongamanti (2019) explored the synthesis of triazole conjugated pyrazole chalcones using 1-benzyl-1H-pyrazole-4-carbaldehyde derivatives. This study provides insights into innovative synthetic methods for producing complex organic compounds (Rupireddy, Chittireddy, & Dongamanti, 2019).
Applications in Heterocycle Synthesis
- Baashen, Abdel-Wahab, and El‐Hiti (2017) used a derivative of this compound for the synthesis of novel heterocycles. The study demonstrated the compound's role as a versatile precursor in organic synthesis, particularly in the creation of biologically relevant structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Photophysical Properties
- A study by Deore, Dingore, and Jachak (2015) investigated the photophysical properties of various compounds, including pyrazolo derivatives. This research provides valuable information on the optical characteristics of these compounds, potentially useful in materials science (Deore, Dingore, & Jachak, 2015).
Antimicrobial Applications
- Research by Hamed et al. (2020) involved the synthesis of Schiff bases of chitosan using heteroaryl pyrazole derivatives, including this compound. The synthesized compounds exhibited significant antimicrobial activity, highlighting their potential in the development of new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-3-(2-methoxyphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-17-10-6-5-9-16(17)18-15(13-21)12-20(19-18)11-14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMSAXVNISBLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=C2C=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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